![molecular formula C19H29N3O3 B186906 ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 88461-90-9](/img/structure/B186906.png)
ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as EDMI, is a fluorescent dye that is widely used in scientific research for labeling biomolecules and imaging cells. EDMI is a derivative of the popular fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), and possesses similar properties that make it an attractive tool for biological studies.
Mécanisme D'action
The mechanism of action of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its ability to interact with biomolecules and to undergo fluorescence resonance energy transfer (FRET) with nearby fluorophores. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is excited by light at a wavelength of 488 nm and emits fluorescence at a wavelength of 670 nm. The fluorescence emission of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is sensitive to changes in its microenvironment, such as pH, temperature, and ionic strength, which makes it a useful tool for monitoring biological processes.
Effets Biochimiques Et Physiologiques
Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a relatively non-toxic fluorescent dye that has minimal effects on the biochemical and physiological properties of cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have minimal effects on cell viability, proliferation, and differentiation, and its fluorescence properties are stable over a wide range of pH and temperature conditions. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also been shown to be compatible with a variety of imaging techniques, including confocal microscopy, fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments include its high sensitivity, selectivity, and stability, as well as its compatibility with a variety of imaging techniques. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is also relatively easy to synthesize and purify, which makes it a cost-effective tool for labeling biomolecules. However, the limitations of using ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate include its relatively low quantum yield, which may limit its detection sensitivity in some applications, as well as its potential for photobleaching and phototoxicity under certain imaging conditions.
Orientations Futures
There are several future directions for the use of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in scientific research, including the development of new ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate derivatives with improved fluorescence properties and the application of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in new imaging techniques. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also shown promise as a tool for studying protein-protein interactions and for monitoring the activity of enzymes in living cells. Further research is needed to fully understand the potential of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in these applications and to optimize its performance in various experimental settings.
Méthodes De Synthèse
The synthesis of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves several steps, starting from the reaction of 1H-indole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reacted with ethyl 4,6-dichloro-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to form the desired ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate product. The synthesis of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a multistep process that requires careful handling of reagents and purification of intermediates.
Applications De Recherche Scientifique
Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is widely used in scientific research as a fluorescent probe for labeling biomolecules and imaging cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has been used to label proteins, lipids, and nucleic acids, and its fluorescence properties have been exploited to study the localization, trafficking, and dynamics of these molecules in living cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also been used to study the interactions between biomolecules and to monitor enzymatic activities.
Propriétés
Numéro CAS |
88461-90-9 |
|---|---|
Nom du produit |
ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate |
Formule moléculaire |
C19H29N3O3 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-8-25-19(24)16-12(2)22(7)15-9-13(10-20(3)4)18(23)14(17(15)16)11-21(5)6/h9,23H,8,10-11H2,1-7H3 |
Clé InChI |
VYZXMUOOBVQICC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C)C |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
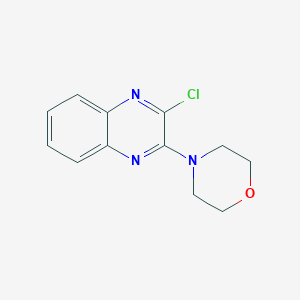
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
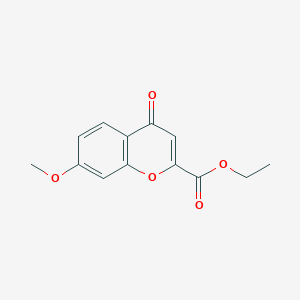
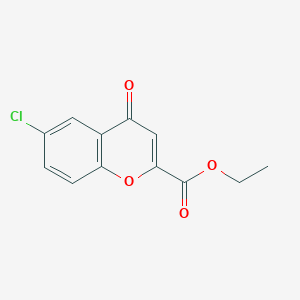
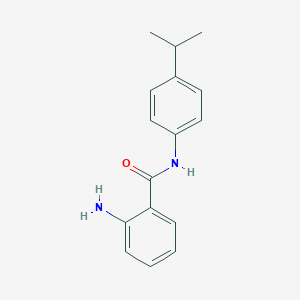
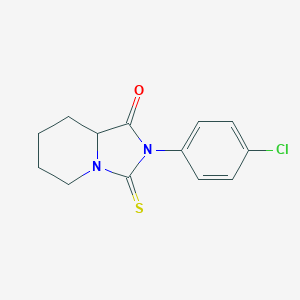
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
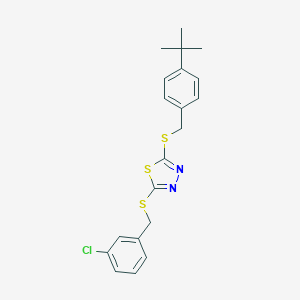
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)


![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)